4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole core structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorobenzylidene and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
The compound 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring with a dichlorobenzylidene amino group and a methoxyphenyl group. Its molecular formula is C16H12Cl2N4OS with a CAS number of 478256-68-7. The unique structure contributes to its biological activities.
Table 1: Structural Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₃ClN₄OS | Contains fluorine; studied for anti-tubercular activity |
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₃N₄OS | Lacks dichloro substitution; simpler structure |
5-(Benzyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂N₄S | No additional functional groups; basic scaffold for modifications |
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
The compound appears to inhibit key metabolic pathways essential for microbial growth. Specifically, it may target bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis in bacteria. Molecular docking studies suggest strong binding affinity to DHFR, which could explain its effectiveness as an antimicrobial agent .
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that triazole derivatives exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains. The compound's structural features may enhance its binding to targets such as β-ketoacyl carrier protein synthase III (FabH) and KasA .
- Antifungal Activity : In vitro tests have shown that the compound can effectively inhibit fungal growth at concentrations ranging from 31.25 to 125 µg/mL against strains like Candida albicans and Aspergillus niger .
- Broad-Spectrum Antibacterial Effects : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as a broad-spectrum antimicrobial agent .
Summary of Biological Activities
Activity Type | Target Organisms | Effective Concentration (µg/mL) |
---|---|---|
Antimicrobial | E. coli, S. aureus, C. albicans | 31.25 - 125 |
Antitubercular | Mycobacterium tuberculosis | 5.5 - 11 |
Antifungal | Aspergillus niger | Varies |
Properties
CAS No. |
478256-68-7 |
---|---|
Molecular Formula |
C16H12Cl2N4OS |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-11(14)15-20-21-16(24)22(15)19-9-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
XEZVKKNUHZDXFQ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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